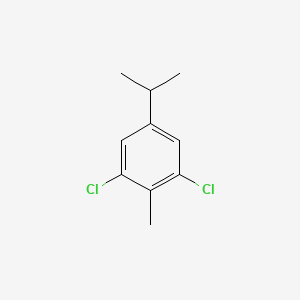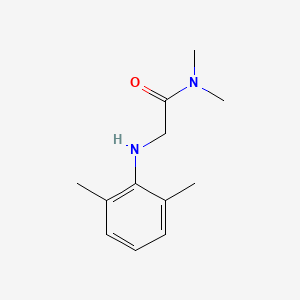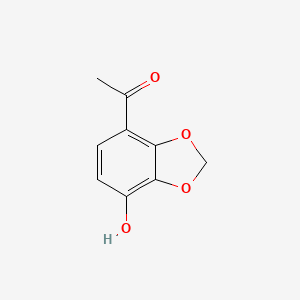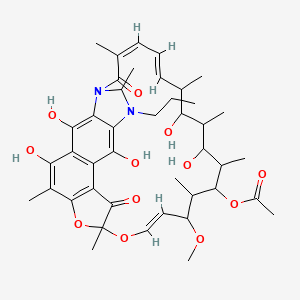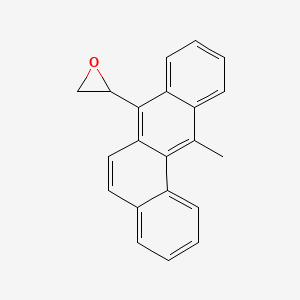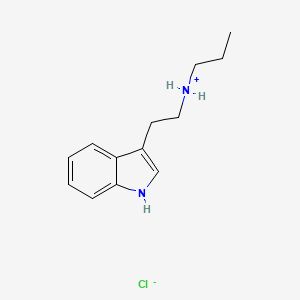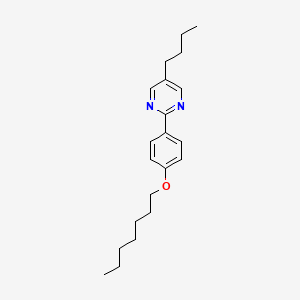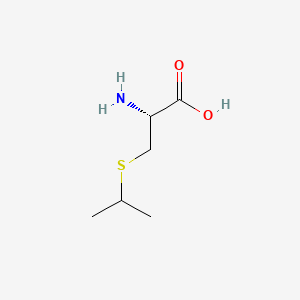![molecular formula C14H24N4 B13764342 Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-methyl-3-piperidinyl)-(9ci)](/img/structure/B13764342.png)
Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-methyl-3-piperidinyl)-(9ci)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-methyl-3-piperidinyl)-(9ci) is a heterocyclic compound that belongs to the class of azepines Azepines are seven-membered heterocyclic compounds containing one nitrogen atom in their structure
Métodos De Preparación
The synthesis of pyrazolo[3,4-b]azepines typically involves the reaction of 5-aminopyrazoles with pyruvic acid using l-proline as a catalyst. This reaction can be carried out using two methodologies: microwave-assisted method and conventional heated method . The microwave-assisted method offers the advantage of shorter reaction times and higher yields compared to the conventional method.
Análisis De Reacciones Químicas
Pyrazolo[3,4-b]azepines undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Pyrazolo[3,4-b]azepines have been studied for their antioxidant and antibacterial properties. They have shown selective inhibition of Neisseria gonorrhoeae growth, making them potential candidates for antibacterial agents .
Mecanismo De Acción
The mechanism of action of pyrazolo[3,4-b]azepines involves their interaction with specific molecular targets and pathways. These compounds are believed to exert their effects by modulating the activity of certain enzymes and receptors in the body. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
Pyrazolo[3,4-b]azepines can be compared with other similar compounds, such as pyrazolo[3,4-b]pyridines and pyrazolo[3,4-b]benzazepines. These compounds share similar structural features but differ in their specific chemical properties and biological activities. For example, pyrazolo[3,4-b]pyridines have been studied for their antibacterial, antiviral, antifungal, and antitumor activities . The unique structural features of pyrazolo[3,4-b]azepines make them distinct from these related compounds.
Propiedades
Fórmula molecular |
C14H24N4 |
|---|---|
Peso molecular |
248.37 g/mol |
Nombre IUPAC |
1-methyl-3-(1-methylpiperidin-3-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-b]azepine |
InChI |
InChI=1S/C14H24N4/c1-17-9-5-6-11(10-17)13-12-7-3-4-8-15-14(12)18(2)16-13/h11,15H,3-10H2,1-2H3 |
Clave InChI |
XRWBTFJARRSWHO-UHFFFAOYSA-N |
SMILES canónico |
CN1CCCC(C1)C2=NN(C3=C2CCCCN3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[amino(azaniumylidene)methyl]-[2-hydroxy-3-(3-methylphenoxy)propyl]azanium;sulfate](/img/structure/B13764273.png)
![N,N'-bis[1-isopropyl-2-methylpropyl]ethylenediamine](/img/structure/B13764275.png)

